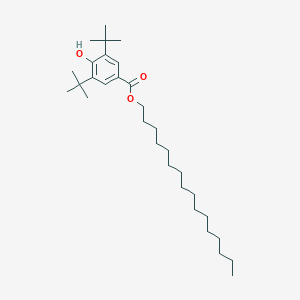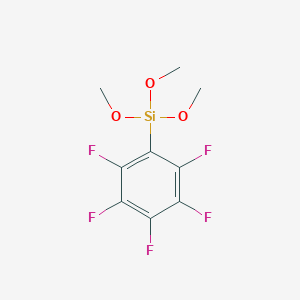
Trimethoxy(pentafluorophenyl)silane
Übersicht
Beschreibung
Trimethoxy(pentafluorophenyl)silane, also known as Silane, trimethoxy (pentafluorophenyl)- (9CI), is a chemical compound with the molecular formula C9H9F5O3Si . It is used as a precursor in the synthesis of macroporous gels for separation of oil and water .
Synthesis Analysis
Trimethoxy(pentafluorophenyl)silane is commonly used in the synthesis of a variety of silsesquioxane-based polymers . It is also a silicon-based nucleophile shown to be reactive in Pd-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of Trimethoxy(pentafluorophenyl)silane can be represented by the molecular formula C9H9F5O3Si . The exact mass of the molecule is 288.02411149 g/mol .
Chemical Reactions Analysis
Trimethoxy(pentafluorophenyl)silane is involved in various chemical reactions. For instance, it is used in the synthesis of macroporous gels for separation of oil and water . It is also reactive in Pd-catalyzed cross-coupling reactions .
Physical And Chemical Properties Analysis
Trimethoxy(pentafluorophenyl)silane has a boiling point of 184.5°C at 760mmHg . It has a molecular weight of 288.24 g/mol . The compound is a clear liquid .
Wissenschaftliche Forschungsanwendungen
Use in Organosilicon Reagents
Field
Application
Trimethoxy(pentafluorophenyl)silane is used as an organosilicon reagent . Organosilicon compounds are often used in organic synthesis and materials science.
Results
The outcomes of these reactions can vary widely, but the use of organosilicon reagents can often lead to the production of complex organic compounds .
Use in Pd-Catalyzed Cross-Coupling Reactions
Field
Application
Trimethoxy(pentafluorophenyl)silane has been shown to be reactive in Pd-catalyzed cross-coupling reactions . These reactions are a powerful tool for forming carbon-carbon bonds, a key step in many organic syntheses.
Results
The result of these reactions is the formation of a new carbon-carbon bond, which can be a key step in the synthesis of complex organic molecules .
Use in Silane Coupling Agents
Field
Application
Trimethoxy(pentafluorophenyl)silane is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . These agents are used to improve the adhesion of inorganic/polymer interfaces .
Results
The use of silane coupling agents can result in improved adhesion at the inorganic/polymer interface, which can enhance the performance of composite materials .
Use in Surface Modification
Field
Application
Amino-silanized surfaces are used in many laboratories and in industrial processes e.g., synthesis in nanoparticles, ligand immobilization, dyes, adhesion strength and organic polymers .
Results
The modification of surfaces with silane coupling agents can result in improved properties of the material, such as increased adhesion strength and enhanced reactivity .
Use in the Preparation of Silicone Materials
Field
Application
Trimethoxysilane is a commonly used basic raw material for the preparation of silicone materials .
Results
This trimethoxysilane synthesis is suitable for industrialized production as the synthesis is simple and convenient to operate .
Use in the Manufacture of Adhesion Promoters
Field
Application
The plastic industry makes use of certain organic coupling agents, like adhesion promoters, which can thus be manufactured from trimethoxysilane .
Results
The use of these adhesion promoters can improve the properties of plastic surfaces .
Safety And Hazards
Trimethoxy(pentafluorophenyl)silane is a flammable and reactive chemical and poses a fire and explosion hazard . It can cause skin irritation, serious eye irritation, and may affect the kidneys . It is recommended to prevent generation of vapor or mist, keep away from flames and hot surfaces, and use explosion-proof equipment .
Eigenschaften
IUPAC Name |
trimethoxy-(2,3,4,5,6-pentafluorophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5O3Si/c1-15-18(16-2,17-3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFHTZIRHGKTBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382186 | |
| Record name | Trimethoxy(pentafluorophenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxy(pentafluorophenyl)silane | |
CAS RN |
223668-64-2 | |
| Record name | 1,2,3,4,5-Pentafluoro-6-(trimethoxysilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223668-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethoxy(pentafluorophenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



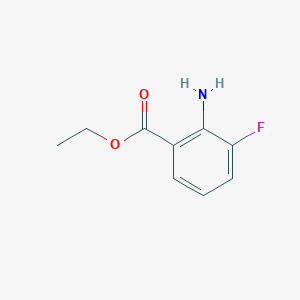
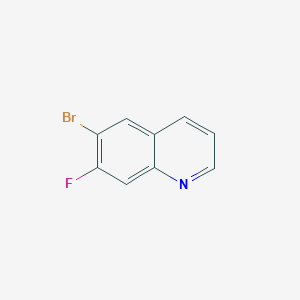
![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
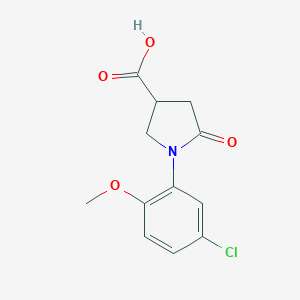

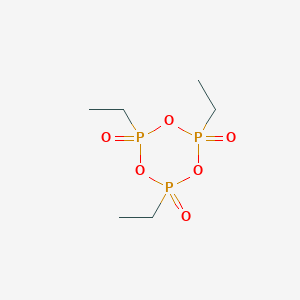
![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)

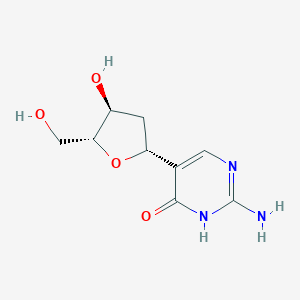
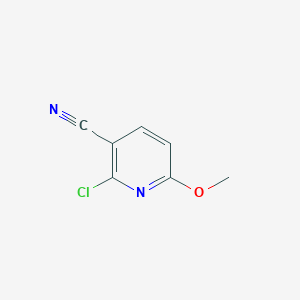

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)
